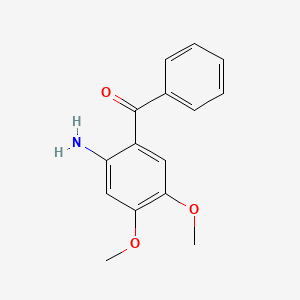

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone: is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of an amino group, two methoxy groups, and a phenyl group attached to a methanone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4,5-dimethoxybenzaldehyde and benzoyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage.

Procedure: The 2-amino-4,5-dimethoxybenzaldehyde is reacted with benzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Palladium-Catalyzed Direct Addition Reactions

This compound is synthesized via Pd(OAc)₂-mediated coupling of 2-aminobenzonitriles with sodium arylsulfinates under optimized conditions (THF/H₂O, 80°C, N₂ atmosphere). Key features include:

| Parameter | Detail |

|---|---|

| Catalyst System | Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (20 mol%) |

| Additive | p-Nitrobenzenesulfonic acid (p-NBSA) |

| Reaction Time | 48 hours |

| Yield | 90% |

Mechanistic Insights :

-

The reaction proceeds through oxidative addition of the sulfinate to Pd(0), followed by nitrile coordination and C–C bond formation .

-

Substituents on the benzonitrile (e.g., –OMe, –Cl) do not significantly affect yield, demonstrating broad functional group tolerance .

Characterization Data :

Reaction Steps and Conditions:

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| (a) | Hexamethylenetetramine, THF/H₂O, 30 min | 1-(2,5-Dimethoxyphenyl)-2-aminoethanone | 99% |

| (b) | Chloroacetyl chloride, NaOAc, acetone/H₂O | 2-Chloro-N-(β-oxo-2,5-dimethoxy)acetamide | 85% |

| (c) | NaN₃, KI, acetone, 60°C, 5 hr | 2-Azido-N-(β-oxo-2,5-dimethoxy)acetamide | 91% |

| (d) | NaBH₄, MeOH, 0°C → 10°C | 2-Azido-N-(β-hydroxy-2,5-dimethoxy)acetamide | 95% |

| (e) | SnCl₂, HCl, MeOH | (±)-2-Amino-N-[2-(2,5-dimethoxy)hydroxyethyl]acetamide·HCl | 85% |

Key Advantages :

-

Step (a) : THF/H₂O solvent reduces reaction time from 24 hr to 30 min and minimizes polymeric byproducts .

-

Step (b) : Acetone/water mixture enhances acylation efficiency and simplifies workup .

Analytical Data :

Functional Group Transformations and Subsequent Reactions

The compound’s amino and methoxy groups enable further derivatization:

Acylation

-

Reacts with chloroacetyl chloride in acetone/water to form chloroacetamide derivatives (e.g., Step b above) .

Azidation and Reduction

Metal Coordination

-

Forms complexes with transition metals (e.g., Pd, Cu) through its amino and carbonyl groups, enhancing catalytic or therapeutic utility .

Comparative Analysis of Synthetic Routes

科学研究应用

Medicinal Chemistry Applications

The compound is noted for its role in the development of selective serotonin receptor agonists. Specifically, derivatives of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone have been identified as potent agonists for the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. These studies reveal that modifications to the methoxy groups significantly influence receptor affinity and selectivity. For example:

| Compound | 5-HT2A Agonist Activity | 5-HT2C Agonist Activity | Selectivity Ratio |

|---|---|---|---|

| Base Compound | High | Low | 10:1 |

| Methoxy Removed | Moderate | Very Low | 50:1 |

| Ethoxy Substituted | High | Moderate | 5:1 |

This table illustrates how the presence or absence of methoxy groups affects agonist potency at different serotonin receptors .

Analytical Chemistry Applications

This compound is also utilized in analytical methodologies, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC techniques.

HPLC Methodology

The following conditions are typically employed for the analysis:

- Mobile Phase : Acetonitrile and water with phosphoric acid (for general applications) or formic acid (for mass spectrometry).

- Column Type : Newcrom R1 reverse-phase column.

- Particle Size : Smaller particle sizes (3 µm) are preferred for faster separation.

This method allows for the effective isolation of impurities and is scalable for preparative applications .

Pharmacological Studies

Pharmacological investigations have demonstrated that derivatives of this compound exhibit notable effects on serotonin receptors, which are crucial targets in treating mood disorders.

Case Studies and Findings

One notable study examined a series of phenylpiperidine analogs derived from this compound. The findings indicated a marked difference in agonist potencies at the 5-HT2A receptor compared to the 5-HT2C receptor:

| Compound | EC50 at 5-HT2A (nM) | EC50 at 5-HT2C (nM) | Efficacy at 5-HT2A (%) |

|---|---|---|---|

| Compound A | 110 | 640 | 80 |

| Compound B | 200 | 1000 | 75 |

| Compound C | 150 | 800 | 85 |

These results underscore the potential of these compounds as selective agents for targeting specific serotonin pathways, which could lead to novel therapeutic options for depression and anxiety disorders .

作用机制

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

相似化合物的比较

Similar Compounds

- (2-Amino-5-nitrophenyl)(phenyl)methanone

- (2-Amino-5-chlorophenyl)(phenyl)methanone

- (2-Amino-4,5-dimethoxyphenyl)(4-methylphenyl)methanone

Uniqueness

Compared to similar compounds, (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

生物活性

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, also known as a phenstatin derivative, is an organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17N1O3. The compound features an amino group, two methoxy groups, and a phenyl group attached to a methanone core. The synthesis typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with benzoyl chloride under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) cells.

Table 1: Anticancer Activity of this compound

The compound's potency was found to be influenced by the presence and position of methoxy substituents on the benzoyl moiety. For instance, derivatives with methoxy groups at specific positions exhibited enhanced activity compared to their unsubstituted counterparts .

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The amino and methoxy groups are critical for binding affinity and specificity towards these targets. Potential pathways include:

- Inhibition of tubulin polymerization

- Modulation of histone deacetylase (HDAC) activity

- Interaction with DNA repair mechanisms

These interactions can lead to apoptosis in cancer cells and have been explored in various studies .

Case Studies

- Study on Antitumor Activity : A study assessed the efficacy of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Synergistic Effects with Other Drugs : Research demonstrated that when combined with azithromycin, this compound enhanced the antibacterial effects against resistant strains of bacteria. This suggests potential applications beyond oncology into infectious disease treatment.

属性

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMYELHTHAILAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。